![molecular formula C14H22N2O2 B3835181 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3835181.png)
2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
Descripción general
Descripción
2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, also known as MK-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of phenols and is structurally similar to the neurotransmitter serotonin.
Aplicaciones Científicas De Investigación
2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been extensively studied for its potential therapeutic applications in various medical fields, including psychiatry, neurology, and gastroenterology. In psychiatry, 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been studied for its potential antidepressant and anxiolytic effects. In neurology, 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been studied for its potential neuroprotective effects in Parkinson's disease and other neurodegenerative disorders. In gastroenterology, 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been studied for its potential anti-inflammatory and anti-ulcer effects.
Mecanismo De Acción
The exact mechanism of action of 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is not fully understood, but it is believed to act through multiple pathways. 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been shown to bind to serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite. 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has also been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been shown to have a range of biochemical and physiological effects, depending on the dosage and duration of treatment. In animal studies, 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been shown to increase serotonin and dopamine levels in the brain, leading to improved mood and reduced anxiety. 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has also been shown to have anti-inflammatory and anti-ulcer effects in the gastrointestinal tract.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has several advantages for lab experiments, including its well-defined chemical structure, high purity, and relatively low cost. However, there are also some limitations to using 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol in lab experiments, including its potential toxicity at high doses and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for research on 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol. One area of research is the development of more potent and selective compounds that target specific serotonin receptors. Another area of research is the investigation of the potential therapeutic applications of 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol in other medical fields, such as oncology and cardiology. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol and its potential side effects.
Conclusion
In conclusion, 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical fields. The synthesis of 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is a complex process that requires expertise in synthetic chemistry and organic synthesis. 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been shown to have a range of biochemical and physiological effects, depending on the dosage and duration of treatment. While there are some limitations to using 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol in lab experiments, it remains a promising compound for future research in the field of pharmacology.
Propiedades
IUPAC Name |
2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-6-3-7-16(9-8-15)11-12-4-5-14(18-2)13(17)10-12/h4-5,10,17H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCAREKYPDCRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



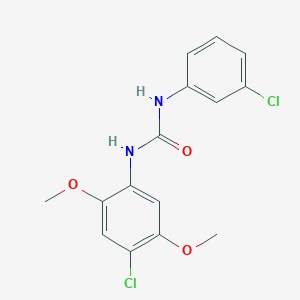
![10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one](/img/structure/B3835118.png)

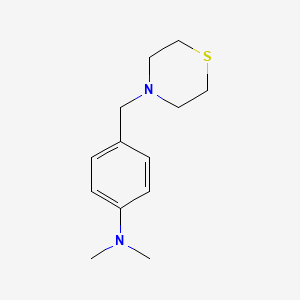
![3-[4-(methoxycarbonyl)phenoxy]-2-methyl-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate](/img/structure/B3835132.png)

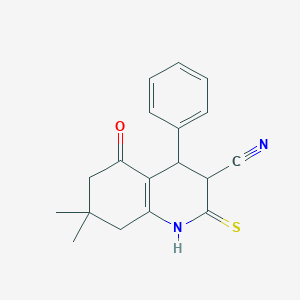
![ethyl 4-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3835151.png)
![5-({[(carboxymethyl)thio]carbonothioyl}amino)-2-hydroxybenzoic acid](/img/structure/B3835153.png)

![ethyl 5-{[(butylamino)carbonyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3835166.png)
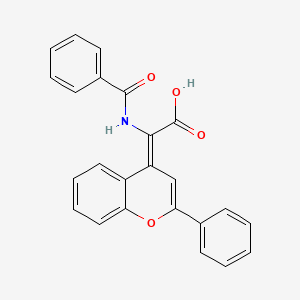
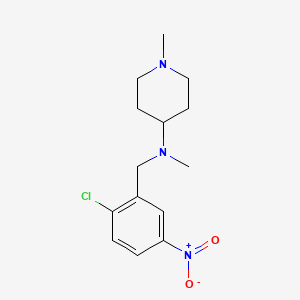
![3-[3-(9-anthryl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3835208.png)